1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine
Description
Contextualization of Pyrrolidin-3-amine Derivatives in Medicinal and Organic Chemistry Research
The pyrrolidin-3-amine scaffold is a privileged structure in drug discovery and development. The five-membered nitrogen-containing ring of pyrrolidine (B122466) provides a versatile and synthetically accessible framework. beilstein-journals.orgnih.gov Its non-planar, puckered nature allows for the precise spatial arrangement of substituents, which is crucial for specific interactions with biological targets. nih.gov The presence of the amine group at the 3-position offers a key point for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in various therapeutic areas.
Pyrrolidine derivatives have been investigated for a wide range of biological activities, including as enzyme inhibitors and receptor modulators. mdpi.commdpi.com The inherent chirality of many pyrrolidin-3-amine derivatives further enhances their appeal, as stereochemistry often plays a critical role in pharmacological activity. The ability to synthesize specific stereoisomers allows for the development of more selective and potent drug candidates.
Significance of the 1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine Structural Motif
The structural motif of This compound combines the foundational pyrrolidin-3-amine core with a 4-methylbenzyl group attached to the pyrrolidine nitrogen. Each component of this molecule contributes to its potential chemical and pharmacological properties.
The Pyrrolidin-3-amine Core: As previously mentioned, this unit provides a robust, three-dimensional scaffold. The primary amine at the 3-position is a key functional group that can participate in hydrogen bonding and can be readily derivatized to modulate properties such as solubility, basicity, and target binding.
The N-Benzyl Group: The introduction of a benzyl (B1604629) group at the nitrogen atom (N-benzylation) is a common strategy in medicinal chemistry. This group can introduce favorable interactions, such as pi-stacking with aromatic residues in protein targets.
The 4-Methylphenyl Substituent: The methyl group on the phenyl ring can influence the electronic properties and lipophilicity of the molecule. This substituent can impact how the compound interacts with its biological target and its metabolic stability.
While detailed experimental data for the specific compound is limited, its structural components are present in numerous biologically active molecules, suggesting its potential as a building block in the design of novel chemical entities.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C12H18N2 |
| Molecular Weight | 190.29 g/mol |
| CAS Number | 1044769-59-6 |
Overview of Current Research Landscape and Unexplored Avenues
The current research landscape for pyrrolidin-3-amine derivatives is vast and active. Numerous synthetic methodologies have been developed for the construction and functionalization of this scaffold. beilstein-journals.orgorganic-chemistry.org These methods often focus on stereoselective synthesis to access enantiomerically pure compounds. nih.gov
Despite the extensive research into pyrrolidine derivatives, the specific compound This compound appears to be an under-investigated molecule. Publicly accessible scientific databases and journals contain limited, if any, specific studies on its synthesis, characterization, or biological activity. This presents several unexplored avenues for future research:
Novel Synthetic Routes: The development of efficient and stereoselective synthetic pathways to access This compound and its analogues would be a valuable contribution to organic synthesis.
Biological Screening: A thorough investigation of the biological activity of this compound across a range of therapeutic targets could uncover novel pharmacological properties. Given the prevalence of the N-benzylpyrrolidine motif in centrally active agents, exploring its potential in neuroscience could be a fruitful starting point.
SAR Studies: Using This compound as a lead compound, the synthesis and evaluation of a library of derivatives with modifications to the phenyl ring and the pyrrolidine core could provide valuable insights into structure-activity relationships.
Scope and Objectives of Academic Inquiry for the Chemical Compound
Given the current knowledge gap, a structured academic inquiry into This compound would be highly beneficial. The primary objectives of such research should include:
Chemical Synthesis and Characterization: To develop and optimize a reliable synthetic route to the compound, and to fully characterize its structure and physicochemical properties using modern analytical techniques (e.g., NMR, mass spectrometry, X-ray crystallography).
Exploration of Chemical Reactivity: To investigate the reactivity of the primary amine and the pyrrolidine ring to understand its potential as a versatile chemical building block.
Preliminary Biological Evaluation: To conduct initial in vitro screening of the compound against a panel of biologically relevant targets to identify any potential therapeutic applications.
Computational Modeling: To use computational methods to predict the compound's conformation, potential binding modes with various targets, and to guide the design of future derivatives.
A comprehensive investigation of This compound would not only contribute to the fundamental knowledge of this specific molecule but also potentially provide a new scaffold for the development of future therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]pyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-2-4-11(5-3-10)8-14-7-6-12(13)9-14/h2-5,12H,6-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUIZQJUGAJHBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Structure and Conformational Analysis of the Chemical Compound and Its Derivatives
Advanced Spectroscopic Characterization for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds and for elucidating the intricate three-dimensional arrangements of their atoms. For complex derivatives of 1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide definitive evidence of connectivity and molecular weight.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would exhibit characteristic signals corresponding to the distinct chemical environments of the protons and carbon atoms within the molecule.
In the ¹H NMR spectrum, the aromatic protons of the 4-methylphenyl group would typically appear as two distinct doublets in the region of 7.0-7.5 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. researchgate.net The methyl group attached to the phenyl ring would produce a sharp singlet at approximately 2.3-2.5 ppm. researchgate.net The benzylic protons (CH₂) connecting the phenyl ring to the pyrrolidine (B122466) nitrogen would likely be observed as a singlet around 3.5-4.0 ppm. The protons on the pyrrolidine ring itself would present more complex multiplets between 1.5 and 3.5 ppm due to spin-spin coupling.
The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom. The quaternary carbon of the phenyl ring attached to the methyl group and the one attached to the benzyl (B1604629) group would have characteristic shifts, while the aromatic CH carbons would resonate in the typical 125-130 ppm range. The benzylic carbon and the carbons of the pyrrolidine ring would appear in the aliphatic region of the spectrum.
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Aromatic CH (ortho to CH₃) | ~7.1 | ~129 |
| Aromatic CH (ortho to CH₂N) | ~7.2 | ~129.5 |
| Aromatic C-CH₃ | - | ~137 |
| Aromatic C-CH₂N | - | ~135 |
| Ar-CH₃ | ~2.4 | ~21 |
| Ar-CH₂-N | ~3.6 | ~60 |
| Pyrrolidine C3-H | ~3.0 | ~50 |
| Pyrrolidine CH₂ | 1.6 - 3.2 (multiplets) | 25 - 60 |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₂H₁₈N₂), the molecular weight is 190.28 g/mol . In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 190.
The fragmentation pattern would likely be dominated by cleavage of the bond between the benzylic carbon and the nitrogen atom. This would lead to the formation of a stable 4-methylbenzyl cation (tropylium-like ion), which would be observed at m/z 105. Another significant fragmentation pathway would involve the cleavage alpha to the pyrrolidine nitrogen, resulting in a characteristic fragment at m/z 91 from the benzyl moiety. Fragmentation of the pyrrolidine ring itself would also produce a series of smaller ions. mdpi.comnih.gov
| m/z | Predicted Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 190 | [C₁₂H₁₈N₂]⁺ | Molecular Ion (M⁺) |
| 105 | [CH₃-C₆H₄-CH₂]⁺ | Benzylic C-N bond cleavage |
| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl group rearrangement |
| 85 | [C₅H₉N]⁺ | Loss of the benzyl group |
X-ray Crystallography of the Chemical Compound and Key Analogs
X-ray crystallography provides unambiguous proof of molecular structure, including the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. While a crystal structure for this compound itself is not detailed in publicly available literature, analysis of closely related analogs provides significant insight into its expected solid-state characteristics.
The C3 carbon atom of the pyrrolidine ring in this compound is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)- and (S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine. X-ray crystallography is a definitive method for determining the absolute stereochemistry of a chiral molecule, provided a suitable single crystal can be grown and the molecule contains an atom heavy enough for anomalous dispersion effects to be measured. acs.org For derivatives with multiple stereocenters, crystallography allows for the precise determination of the relative arrangement of these centers. acs.orgbeilstein-journals.org
The solid-state structure of pyrrolidine derivatives is dictated by a combination of intramolecular forces and intermolecular packing interactions. In the crystal structure of an analog, 1-{4-hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}ethan-1-one, the pyrrolidine ring adopts an envelope conformation, where one atom is out of the plane of the other four. nih.gov A similar conformation would be expected for the title compound.
Intermolecular forces play a crucial role in the crystal lattice. The primary amine group at the C3 position is capable of acting as a hydrogen bond donor, while the nitrogen atoms can act as acceptors. It is highly probable that the crystal packing of this compound would be dominated by N-H···N hydrogen bonds, linking molecules into chains or more complex networks. nih.gov Additionally, weak C-H···π interactions between the aliphatic protons of the pyrrolidine ring and the aromatic ring of a neighboring molecule may further stabilize the packing arrangement. nih.gov
| Parameter | Value (from Analog) |
|---|---|
| Crystal System | Monoclinic nih.gov |
| Space Group | P2₁/c nih.gov |
| Pyrrolidine Conformation | Envelope nih.gov |
| Dominant Intermolecular Interaction | N-H···N Hydrogen Bonding nih.gov |
Conformational Studies and Dynamic Properties
The five-membered pyrrolidine ring is not planar but exists in a dynamic equilibrium of puckered conformations to relieve ring strain. beilstein-journals.org The two primary low-energy conformations are the "envelope," where four atoms are coplanar and the fifth is out of the plane, and the "twist" (or half-chair), where no four atoms are coplanar. nih.gov These conformations can interconvert through a low-energy process known as pseudorotation.
The presence of substituents on the ring significantly influences the conformational equilibrium. nih.gov The bulky 1-[(4-Methylphenyl)methyl] group at the nitrogen (N1) and the amine group at C3 will sterically favor certain puckered conformations over others to minimize non-bonded interactions. The nitrogen atom itself can invert its configuration, further contributing to the dynamic properties of the ring. The orientation of the C3-amino group can be either pseudo-axial or pseudo-equatorial, and the energy difference between these states dictates the predominant conformation in solution. beilstein-journals.orgnih.gov These conformational preferences are critical as they often determine the molecule's ability to interact with biological targets.
Rotational Isomerism and Energy Barriers
Rotation around the single bond between the benzylic carbon and the pyrrolidine nitrogen atom (the C-N bond) in this compound can give rise to different rotational isomers, or rotamers. These conformers are distinct in the spatial arrangement of the 4-methylphenyl group relative to the pyrrolidine ring. The interconversion between these rotamers is not entirely free but is hindered by an energy barrier, the magnitude of which is determined by steric and electronic factors.
The energy barrier to rotation in this compound would be influenced by the steric hindrance between the 4-methylphenyl group and the protons on the pyrrolidine ring, particularly those at the 2 and 5 positions. As the benzyl group rotates, the steric interactions increase, leading to a rise in potential energy. The transition state for this rotation would correspond to the conformation where the steric clash is maximized. The presence of the methyl group on the phenyl ring is expected to have a minor electronic effect on the rotational barrier.
The following table illustrates hypothetical energy barriers for rotation around the N-CH2-Aryl bond, based on values observed for similar molecular fragments in computational studies.
| Rotational Transition | Computational Method | Calculated Energy Barrier (kcal/mol) |
|---|---|---|
| Gauche to Eclipsed | DFT (B3LYP/6-31G) | 5 - 8 |
| Eclipsed to Anti | DFT (B3LYP/6-31G) | 3 - 5 |
| Anti to Eclipsed | DFT (B3LYP/6-31G*) | 3 - 5 |
This table is illustrative and based on typical values for similar N-benzyl amine systems; specific values for this compound would require dedicated computational studies.
Preferred Conformations in Solution and Solid State
The preferred conformation of this compound in different phases (solution vs. solid state) is a result of the interplay between intramolecular forces (steric and electronic effects) and intermolecular forces (crystal packing or solvent interactions).
Pyrrolidine Ring Pucker:
The five-membered pyrrolidine ring is not planar and typically adopts one of two puckered conformations to relieve torsional strain: the "envelope" (Cs symmetry) or the "twist" (C2 symmetry, also known as a half-chair) conformation. In N-substituted pyrrolidines, the specific puckering and the preference for an endo or exo conformation are influenced by the nature of the substituent on the nitrogen atom. researchgate.net Computational and NMR studies on β-proline oligopeptides, which contain substituted pyrrolidine rings, have shown that the energy difference between different puckering states can be on the order of a few kcal/mol. nih.gov
Orientation of the Benzyl Group:
In the absence of significant steric constraints, the benzyl group is likely to adopt a staggered conformation relative to the substituents on the pyrrolidine nitrogen to minimize steric hindrance. The lowest energy conformers would likely position the bulky 4-methylphenyl group away from the pyrrolidine ring.
Solution vs. Solid State:
In solution, the molecule is in a dynamic equilibrium between several low-energy conformations. The observed conformation is a population-weighted average of these conformers. NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, is a primary tool for elucidating the preferred conformations in solution. nih.gov Studies on flexible molecules have often shown that the conformation in solution can differ significantly from that in the solid state. nih.govnih.govmdpi.com
In the solid state, the molecule adopts a single conformation that is stabilized by the crystal lattice forces. X-ray crystallography is the definitive method for determining the solid-state structure. The conformation observed in the crystal may not be the absolute lowest energy conformer in the gas phase or in solution, but rather one that allows for the most efficient packing in the crystal. researchgate.net For instance, studies on pseudoproline-containing dipeptides have revealed that a trans-amide conformation is adopted in the solid state, while the cis-conformer is major in solution. nih.gov
The following table summarizes the likely preferred conformations for the pyrrolidine ring and the N-benzyl group in this compound, based on general principles of conformational analysis for N-substituted pyrrolidines.
| Molecular Fragment | Phase | Likely Preferred Conformation | Determining Factors |
|---|---|---|---|
| Pyrrolidine Ring | Solution | Envelope or Twist (Dynamic Equilibrium) | Torsional Strain, N-Substitution |
| Pyrrolidine Ring | Solid State | Envelope or Twist (Fixed) | Crystal Packing Forces, Intramolecular Strain |
| N-CH2-Aryl Dihedral Angle | Solution | Gauche/Staggered | Minimization of Steric Hindrance |
| N-CH2-Aryl Dihedral Angle | Solid State | Dependent on Crystal Packing | Intermolecular Interactions in the Crystal Lattice |
Rational Design and Synthesis of 1 4 Methylphenyl Methyl Pyrrolidin 3 Amine Analogs
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel chemotypes with improved properties while retaining the desired biological activity. researchgate.netnih.gov Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, which can lead to enhanced potency, better pharmacokinetics, or reduced side effects. researchgate.net Scaffold hopping is a more drastic approach, replacing the central core of the molecule with a different framework that mimics the spatial arrangement of key functional groups. nih.govnih.gov
For 1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine, these strategies can be applied to its three main components: the pyrrolidine (B122466) ring, the (4-methylphenyl)methyl substituent, and the primary amine at the 3-position.
Ring Size Variation: The five-membered pyrrolidine ring can be contracted to an azetidine (B1206935) (four-membered) or expanded to a piperidine (B6355638) (six-membered) ring. These changes significantly alter the bond angles and conformational flexibility, which can impact binding affinity and selectivity.
Substitution and Stereochemistry: Introducing substituents on the pyrrolidine ring can provide additional interaction points with a biological target and can control the ring's conformation. nih.gov For instance, hydroxylation or fluorination at the C4-position can introduce hydrogen bonding capabilities and influence the ring's pucker. The stereochemistry of substituents is also crucial, as different enantiomers or diastereomers often exhibit distinct biological activities.
Bioisosteric Ring Replacements: The pyrrolidine scaffold itself can be replaced with other five- or six-membered heterocyclic rings, such as piperazine (B1678402), morpholine, or thiomorpholine. This constitutes a scaffold hop and can dramatically alter properties like polarity, basicity, and metabolic stability.
Table 1: Proposed Modifications on the Pyrrolidine Ring System
| Modification Type | Example of Modified Structure | Rationale |
|---|---|---|
| Ring Contraction | 1-[(4-Methylphenyl)methyl]azetidin-3-amine | Alters substituent vectors and conformational flexibility. |
| Ring Expansion | 1-[(4-Methylphenyl)methyl]piperidin-3-amine | Increases conformational space and modifies pKa. |
| C4-Substitution | (3S,4R)-1-[(4-Methylphenyl)methyl]-4-fluoropyrrolidin-3-amine | Introduces polarity and potential for hydrogen bonding; controls ring pucker. nih.gov |
The (4-methylphenyl)methyl group at the N1 position is a key structural feature that can be modified to explore its role in ligand-receptor interactions, particularly in terms of lipophilicity and steric bulk.
Phenyl Ring Substitution: The methyl group at the para-position can be replaced with other substituents to modulate electronic and steric properties. Bioisosteric replacements for a methyl group include ethyl, chloro, fluoro, or cyano groups. Moving the substituent to the ortho- or meta-positions can help probe the topology of the binding pocket.
Bioisosteric Replacement of the Phenyl Ring: The entire phenyl ring can be substituted with other aromatic or heteroaromatic systems. For example, replacing the phenyl ring with a pyridine, thiophene, or pyrazole (B372694) ring can introduce heteroatoms that may act as hydrogen bond acceptors or donors, potentially improving binding affinity and solubility. nih.gov
Alkyl Chain Modification: The benzylic methylene (B1212753) linker can be extended, constrained within a cyclic system, or replaced with other functionalities like an ether or amide linkage to alter the flexibility and orientation of the aromatic group relative to the pyrrolidine core.
Table 2: Proposed Variations of the (4-Methylphenyl)methyl Substituent
| Modification Type | Example of Modified Structure | Rationale |
|---|---|---|
| Phenyl Ring Substitution | 1-[(4-Chlorophenyl)methyl]pyrrolidin-3-amine | The chloro group is a bioisostere of the methyl group, altering electronics and lipophilicity. |
| Phenyl Ring Isomer | 1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine | Probes spatial tolerance of the binding pocket by altering substituent position. |
| Phenyl Ring Replacement | 1-[(Pyridin-4-yl)methyl]pyrrolidin-3-amine | Introduces a nitrogen atom to serve as a hydrogen bond acceptor and improve solubility. |
Incorporating additional heterocyclic moieties is a widely used strategy to enhance biological activity and improve drug-like properties. rsc.org This can be achieved by replacing the existing phenyl ring or by adding heterocyclic substituents to either the pyrrolidine or phenyl rings.
Heterocycles can introduce a range of functionalities:
Improved Potency: Heteroatoms can form specific hydrogen bonds or other polar interactions with the target protein.
Enhanced Selectivity: The unique geometry and electronic distribution of different heterocycles can lead to more specific interactions with the intended target over off-targets.
Favorable ADME Properties: The introduction of polar heterocycles can improve solubility, while certain heterocycles can block sites of metabolism, thereby increasing metabolic stability.
Table 3: Examples of Incorporated Heterocyclic Moieties
| Original Moiety | Heterocyclic Replacement | Example of Modified Structure | Rationale for Incorporation |
|---|---|---|---|
| Phenyl | Pyridyl | 1-[(Pyridin-4-yl)methyl]pyrrolidin-3-amine | Introduces a basic nitrogen, potential H-bond acceptor, improves solubility. |
| Phenyl | Thienyl | 1-[(Thiophen-2-yl)methyl]pyrrolidin-3-amine | Compact aromatic system, alters electronic properties. |
| Phenyl | Pyrazolyl | 1-[(1H-Pyrazol-4-yl)methyl]pyrrolidin-3-amine | Provides both H-bond donor and acceptor capabilities. |
Combinatorial Chemistry and Library Synthesis Approaches
Combinatorial chemistry allows for the rapid synthesis of a large number of compounds, known as a library, in a parallel or pooled fashion. uomustansiriyah.edu.iqjetir.org This high-throughput approach is invaluable for efficiently exploring structure-activity relationships (SAR). imperial.ac.uk For this compound analogs, a solid-phase synthesis strategy is often advantageous as it simplifies purification by allowing excess reagents to be washed away. nih.govcrsubscription.com
A potential combinatorial synthesis could be designed using a "split-and-pool" method on a solid support (e.g., resin beads). nih.gov The synthesis might proceed as follows:
Scaffold Attachment: A protected pyrrolidinone scaffold is attached to the solid support via a suitable linker.
Diversification Step 1 (Amine Introduction): The ketone is converted to an amine through reductive amination with a library of primary amines. This step would be performed in separate reaction vessels for each amine.
Diversification Step 2 (N-Alkylation): The resin beads are pooled and then split again. Each portion is reacted with a different substituted benzyl (B1604629) halide (or other alkylating agent) to introduce diversity at the N1 position.
Cleavage: The final compounds are cleaved from the resin, yielding a library of analogs for biological screening.
This approach enables the systematic variation of both the amine substituent and the N-benzyl group, allowing for a broad exploration of the chemical space around the parent compound.
Design Principles for Modulating Selectivity and Potency
The modulation of selectivity and potency is guided by iterative cycles of design, synthesis, and biological testing. Key principles include:
Structure-Activity Relationship (SAR): A systematic investigation of how specific structural changes affect biological activity. For instance, testing a range of substituents on the phenyl ring can reveal whether electron-donating or electron-withdrawing groups are preferred and can define the steric limits of the binding pocket. researchgate.net
Conformational Constraint: Introducing rigidity into the molecule, for example by incorporating cyclic structures or double bonds, can lock it into a bioactive conformation. This often leads to increased potency and selectivity by reducing the entropic penalty of binding. An intramolecular hydrogen bond can also serve to reinforce a specific conformation. nih.gov
Pharmacophore Modeling: Identifying the key structural features (pharmacophore) essential for biological activity, such as hydrogen bond donors/acceptors, aromatic rings, and charged groups. Analogs are then designed to present these features in the optimal spatial arrangement.
Physicochemical Properties: Potency and selectivity are also influenced by properties like lipophilicity (logP), acidity/basicity (pKa), and solubility. Fine-tuning these properties is crucial for achieving good oral bioavailability and brain penetration if required. For example, replacing a phenyl ring with a more polar heterocycle can increase solubility.
By applying these principles, medicinal chemists can rationally navigate the complex landscape of chemical structures to develop analogs of this compound with optimized therapeutic potential.
Pre Clinical Biological Evaluation of the Chemical Compound and Its Derivatives
In Vitro Pharmacological Characterization
The initial stages of drug discovery involve characterizing the interaction of a compound with its molecular targets. This includes assessing its binding affinity to receptors and its ability to inhibit the activity of specific enzymes.
The affinity of a compound for its biological target is a critical determinant of its potency and potential therapeutic efficacy. Studies on derivatives of the 3-aminopyrrolidine (B1265635) scaffold have revealed significant interactions with various receptors, indicating the potential for this class of compounds to modulate cellular signaling pathways.
Derivatives of 3-aminopyrrolidine have been investigated as antagonists for the human C-C chemokine receptor 2 (hCCR2), a key receptor in inflammatory responses. Structure-activity relationship (SAR) studies have led to the identification of piperidine (B6355638) and piperazine (B1678402) substituted 3-aminopyrrolidine derivatives as highly potent hCCR2 antagonists. nih.gov These findings highlight the importance of the substituent on the pyrrolidine (B122466) ring in determining receptor binding affinity. While specific binding data for 1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine is not extensively documented in publicly available literature, the known activity of its structural analogs suggests that the 4-methylphenylmethyl group likely plays a significant role in modulating receptor interactions.
Furthermore, research into 3-pyrrolidine-indole derivatives has identified these compounds as selective modulators of 5-HT2 receptors, which are implicated in various mental disorders. nih.gov Psychedelic compounds often act as agonists or partial agonists at the 5-hydroxytryptamine 2A (5-HT2A) receptor. nih.gov The pyrrolidine scaffold is a key structural feature in many compounds designed to target these receptors, suggesting that derivatives of this compound could also exhibit affinity for serotonin (B10506) receptors.
Table 1: Receptor Binding Affinity of Selected Pyrrolidine Derivatives
| Compound/Derivative Class | Target Receptor | Activity | Reference |
|---|---|---|---|
| Piperidine and Piperazine substituted 3-aminopyrrolidines | hCCR2 | Potent Antagonists | nih.gov |
Note: This table presents data on derivatives of the core pyrrolidin-3-amine structure to illustrate the potential receptor binding profiles.
The ability of a compound to inhibit the activity of specific enzymes is another crucial aspect of its pharmacological profile. Pyrrolidine derivatives have been evaluated for their inhibitory effects on a wide range of enzymes involved in various disease processes.
The pyrrolidine scaffold is also a component of drugs targeting enzymes like the angiotensin-converting enzyme (ACE), as seen with Captopril. mdpi.com Additionally, some pyrrolidine derivatives have been investigated as potential inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. researchgate.net These examples underscore the versatility of the pyrrolidine ring in designing enzyme inhibitors. Further research is needed to specifically characterize the enzyme inhibition profile of this compound and its close analogs against a panel of disease-relevant enzymes.
Cellular Biological Activities (In Vitro Models)
Following the characterization of a compound's interaction with specific molecular targets, its biological effects are assessed in cellular models. These studies provide insights into the compound's potential therapeutic applications, including its antimicrobial, antioxidant, and antiproliferative activities.
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrrolidine derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. nih.govtandfonline.comnih.govekb.eg The foundational role of the 7-(3-amino-1-pyrrolidinyl) moiety in certain quinolone antibiotics provides a strong rationale for exploring this scaffold in the development of new antibacterial and antifungal drugs.
Studies have shown that various substituted pyrrolidine derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. nih.govtandfonline.comunimi.itnih.gov For example, certain pyrrolidine-3-carbonitrile (B51249) derivatives have demonstrated antibiotic activity comparable to reference compounds against a panel of bacteria and fungi. ekb.egresearchgate.net The antimicrobial efficacy of these compounds is often influenced by the nature and position of the substituents on the pyrrolidine ring. nih.govtandfonline.com
Specifically, some piperidine and pyrrolidine substituted halogenobenzene derivatives have been shown to inhibit the growth of Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae, and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 32 to 512 µg/ml. nih.govtandfonline.com Another study on pyrrolidine-2,5-dione derivatives reported MICs between 16 and 256 µg/mL against selected bacterial and fungal species. nih.gov
Table 2: Antimicrobial Activity of Selected Pyrrolidine Derivatives
| Derivative Class | Bacterial Strains | Fungal Strains | MIC Range (µg/mL) | Reference |
|---|---|---|---|---|
| Piperidine and Pyrrolidine substituted Halogenobenzenes | S. aureus, B. subtilis, Y. enterocolitica, E. coli, K. pneumoniae | C. albicans | 32-512 | nih.govtandfonline.com |
| Pyrrolidine-2,5-dione derivatives | Various bacteria | Various yeasts | 16-256 | nih.gov |
Note: This table summarizes the antimicrobial activity of various classes of pyrrolidine derivatives against a range of microbial strains.
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate oxidative damage and have therapeutic potential. Pyrrolidine derivatives have been investigated for their antioxidant properties. nih.govresearchgate.netfrontiersin.orgresearchgate.net
Studies on pyrrolidinium (B1226570) salts have demonstrated their ability to protect erythrocyte membranes from lipid peroxidation induced by UV radiation. nih.gov This protective effect was found to increase with the length of the hydrocarbon chain attached to the pyrrolidine ring, suggesting that lipophilicity plays a role in their antioxidant activity. nih.gov Pyrrolidinium bromides were found to be slightly more effective than the corresponding piperidinium (B107235) compounds. nih.gov
Furthermore, a variety of pyrrolidin-2-one derivatives have been synthesized and evaluated for their free radical scavenging ability using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. researchgate.net Many of these compounds exhibited potent or moderate antioxidant activity. researchgate.net The evaluation of new pyrrole (B145914) hydrazones also showed promising radical scavenging activity in both DPPH and ABTS assays, indicating the potential of the broader pyrrole and pyrrolidine chemical space in developing antioxidants. nih.gov
The development of novel anticancer agents is a major focus of pharmaceutical research. Pyrrolidine derivatives have shown significant antiproliferative activity against a variety of cancer cell lines, making them an attractive scaffold for the design of new chemotherapeutic agents. nih.govresearchgate.netmdpi.comresearchgate.netnih.govresearchgate.nettandfonline.com
For instance, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their anticancer activity against human A549 lung epithelial cells. mdpi.com The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure was found to significantly enhance the anticancer activity. mdpi.com Another study investigated the antiproliferative effects of a pyrrolidine-derived compound on the DLD-1 colon cancer cell line and a normal cell line, finding that the compound exhibited antiproliferative activity against the cancer cells. researchgate.net
The cytotoxic effects of pyrrolidine derivatives are often mediated through various mechanisms, including the induction of apoptosis and cell cycle arrest. researchgate.net The specific activity and mechanism of action are highly dependent on the substitution pattern of the pyrrolidine ring.
Table 3: Antiproliferative Activity of Selected Pyrrolidine Derivatives
| Derivative Class | Cancer Cell Line | Activity Metric | Findings | Reference |
|---|---|---|---|---|
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (Lung Cancer) | Cell Viability | Incorporation of oxadiazolethione and aminotriazolethione rings enhances activity. | mdpi.com |
| Methyl-1,3,5,7-tetraoxo-2,6- diphenyl-8 -(propylthio) decahydro-4,8-epiminopyrrolo[3,4-f] isoindole-4(1H) carboxylate | DLD-1 (Colon Cancer) | Antiproliferative Effect | Compound showed antiproliferative effects. | researchgate.net |
Note: This table provides examples of the antiproliferative activity of different classes of pyrrolidine derivatives against various cancer cell lines.
Modulation of Cellular Pathways and Processes
There is no available research detailing the modulation of any cellular pathways or processes by this compound or its direct derivatives.
Investigation of Molecular Mechanisms of Action (Non-Clinical)
Comprehensive literature reviews did not yield any non-clinical studies investigating the molecular mechanisms of action for this specific compound.
Identification of Specific Molecular Targets
No specific molecular targets for this compound have been identified in the available scientific literature.
Allosteric Modulation and Orthosteric Binding Mechanisms
There is no information available regarding whether this compound acts via allosteric modulation or orthosteric binding at any molecular target.
Elucidation of Signaling Pathways
No studies have been published that elucidate the effects of this compound on any signaling pathways.
Structure Activity Relationship Sar Studies for 1 4 Methylphenyl Methyl Pyrrolidin 3 Amine Derivatives
Identification of Critical Structural Features for Biological Activity
The fundamental structure of 1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine comprises three key pharmacophoric elements: the substituted benzyl (B1604629) group, the pyrrolidine (B122466) ring, and the 3-amino group. SAR studies on analogous compounds reveal that each of these components plays a significant role in molecular recognition and biological function.
The pyrrolidine ring serves as a central scaffold, providing a defined three-dimensional arrangement for the other functional groups. mdpi.com Its saturated nature allows for conformational flexibility, which can be crucial for optimal interaction with a biological target. The nitrogen atom within the pyrrolidine ring is a key feature, influencing the compound's physicochemical properties such as basicity and potential for hydrogen bonding.
The 1-benzyl group , specifically with the 4-methyl substituent, is critical for establishing interactions with the target, often through hydrophobic and van der Waals forces. The aromatic ring can engage in π-π stacking or hydrophobic interactions within a binding pocket. The methyl group at the para position of the phenyl ring is a key feature that can influence electronic properties and steric fit.
The 3-amino group on the pyrrolidine ring is a primary site for interaction, often acting as a hydrogen bond donor. Its position and orientation are critical for the specificity of binding. Modifications to this amine, such as alkylation or acylation, can significantly alter the biological activity profile.
Illustrative Data Table of Core Structural Modifications and Their General Impact on Activity:
| Modification | General Impact on Biological Activity |
| Replacement of Pyrrolidine Ring | Often leads to a significant loss of potency, indicating the scaffold's importance. |
| Removal of the Benzyl Group | Typically results in a dramatic decrease or complete loss of activity. |
| Alteration of the 3-Amino Group | Can modulate potency and selectivity, with acylation often reducing activity. |
| Positional Isomers (e.g., 2-amino) | Generally show a different and often lower biological activity profile. |
Impact of Substituent Electronic and Steric Effects on Potency and Selectivity
The electronic and steric properties of substituents on the 4-methylphenyl ring can profoundly impact the potency and selectivity of this compound derivatives. These effects modulate the molecule's interaction with its biological target and can influence its pharmacokinetic properties.
Electronic Effects: The nature of substituents on the aromatic ring can alter the electron density of the π-system, which can in turn affect binding affinity. Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can influence the strength of interactions such as cation-π or π-π stacking. For instance, studies on similar scaffolds have shown that the introduction of electron-donating groups can enhance activity in some cases. figshare.com
Steric Effects: The size and shape of substituents play a crucial role in determining how well the molecule fits into its binding site. Bulky substituents can create steric hindrance, preventing optimal binding and reducing potency. Conversely, in some instances, a larger group may be necessary to fill a hydrophobic pocket, thereby increasing activity. The position of the substituent is also critical; for example, ortho-substitution on the phenyl ring can force the ring to adopt a different conformation relative to the pyrrolidine scaffold, which can significantly impact biological response.
Illustrative Data Table of Phenyl Ring Substituent Effects:
| Substituent at Para-Position | Electronic Effect | Steric Effect | General Impact on Potency |
| -H | Neutral | Minimal | Baseline |
| -CH3 (Methyl) | Electron-donating (weak) | Small | Often favorable |
| -OCH3 (Methoxy) | Electron-donating (strong) | Small | Potentially increased potency |
| -Cl (Chloro) | Electron-withdrawing | Small | Variable, can increase or decrease |
| -CF3 (Trifluoromethyl) | Electron-withdrawing (strong) | Medium | Often decreases potency |
| -tBu (tert-Butyl) | Electron-donating (weak) | Large | Often decreases potency due to steric clash |
Stereochemical Effects on Biological Response
Chirality is a critical factor in the biological activity of many pharmaceutical compounds, and derivatives of this compound are no exception. The carbon at the 3-position of the pyrrolidine ring is a stereocenter, meaning the compound can exist as two enantiomers, (R)- and (S)-1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine.
Biological targets, such as receptors and enzymes, are themselves chiral and will often interact differently with each enantiomer. This can lead to one enantiomer (the eutomer) having significantly higher potency than the other (the distomer). In some cases, the distomer may be inactive or even contribute to off-target effects. Therefore, the stereoselective synthesis and evaluation of individual enantiomers are crucial steps in drug development. For many biologically active amines, the spatial orientation of the amino group is a key determinant for target binding. nih.gov
Illustrative Data Table on Stereoisomer Activity:
| Enantiomer | Relative Potency | Rationale |
| (R)-enantiomer | Often higher | The spatial arrangement of the amino group and other substituents provides a better complementary fit to the chiral binding site. |
| (S)-enantiomer | Often lower | The mirror-image arrangement does not align as effectively with the specific interaction points within the biological target. |
| Racemic Mixture | Intermediate | The observed activity is typically an average of the activities of the two enantiomers, with the more active enantiomer contributing more significantly. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be developed to predict the activity of novel analogs and to gain insight into the structural features that are most important for activity.
These models typically use a set of calculated molecular descriptors that quantify various aspects of the chemical structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). A training set of compounds with known biological activities is used to build the model, which is then validated using a test set of compounds. A well-validated QSAR model can be a powerful tool in lead optimization, helping to prioritize the synthesis of compounds with the highest predicted potency. For related amine-containing heterocyclic compounds, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the steric and electrostatic field requirements for optimal activity.
Ligand Efficiency and Lipophilic Efficiency Analysis
In modern drug discovery, it is not enough for a compound to be potent; it must also possess drug-like physicochemical properties. Ligand Efficiency (LE) and Lipophilic Efficiency (LLE or LiPE) are two metrics used to assess the quality of a compound in this regard.
Ligand Efficiency (LE) measures the binding energy per heavy (non-hydrogen) atom. It is calculated as the pIC50 (or pKi) divided by the number of heavy atoms. A higher LE value is generally desirable, as it indicates that the compound achieves its potency with a relatively small number of atoms, suggesting a more efficient and specific interaction with the target.
Analysis of LE and LLE for a series of this compound derivatives would be instrumental in guiding the selection of candidates for further development, ensuring that increases in potency are not achieved at the expense of desirable physicochemical properties.
Illustrative Data Table for Efficiency Metrics:
| Compound | pIC50 | Heavy Atoms | logP | LE | LLE | Assessment |
| Derivative A | 7.2 | 20 | 2.5 | 0.36 | 4.7 | Good LE, moderate LLE |
| Derivative B | 8.0 | 28 | 4.5 | 0.29 | 3.5 | Potent but low efficiency |
| Derivative C | 7.8 | 22 | 2.6 | 0.35 | 5.2 | Optimized candidate |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.
Prediction of Binding Modes and Affinities
No molecular docking studies have been published for 1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine. Such a study would involve selecting a relevant protein target and using computational software to predict the binding energy (often expressed in kcal/mol) and the most stable conformation (binding pose) of the compound within the protein's active site.
Analysis of Key Interacting Residues (e.g., Hydrogen Bonding, Hydrophobic Interactions)
A docking analysis would also identify the key amino acid residues that interact with the ligand. For this compound, one could hypothesize potential interactions based on its structure. The secondary amine in the pyrrolidine (B122466) ring and the primary amine at the 3-position could act as hydrogen bond donors or acceptors. The aromatic (4-methylphenyl) group would likely engage in hydrophobic or π-π stacking interactions with corresponding residues in a binding pocket. A detailed analysis, however, requires specific docking results that are currently unavailable.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. These simulations are crucial for understanding the stability of ligand-protein complexes and the dynamics of binding.
Conformational Sampling and Stability
There are no MD simulation studies for this compound in the literature. Such simulations would reveal the compound's conformational flexibility, both in isolation and when bound to a target. Analysis of the simulation trajectory, often by calculating the root-mean-square deviation (RMSD), would indicate the stability of its different conformations or its binding pose within a protein.
Binding Dynamics and Water Networks in Binding Pockets
MD simulations are also used to study the dynamic process of a ligand binding to a protein and the role of water molecules in mediating these interactions. For this compound, this type of analysis could provide insights into the kinetics of its binding and the energetic contributions of displacing water molecules from the active site, but no such research has been conducted.
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties and geometry of a molecule with high accuracy.
No quantum chemical calculation data has been published for this compound. A typical study would involve optimizing the molecule's 3D geometry and calculating various electronic properties. This could include mapping the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions, and analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand its chemical reactivity. Without these studies, a detailed discussion of its electronic characteristics is not possible.
Electronic Structure Analysis and Reactivity Prediction
Computational quantum chemistry methods are employed to analyze the electronic structure of this compound, providing a foundational understanding of its chemical behavior. Methods such as Density Functional Theory (DFT) are used to calculate various molecular properties.
Key Electronic Properties and Reactivity Descriptors:
| Property | Description | Significance for this compound |
| Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. | The nitrogen atoms of the pyrrolidine ring and the primary amine are expected to be the primary sites of high HOMO density, indicating their nucleophilic character. The aromatic ring contributes to the overall electronic landscape. |
| Electron Density Distribution | This describes how electrons are distributed within the molecule. | The electron density is expected to be higher around the nitrogen atoms and the aromatic ring, influencing how the molecule interacts with other chemical species. |
| Electrostatic Potential (ESP) Map | The ESP map visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. | Regions of negative potential are anticipated around the nitrogen atoms, marking them as likely sites for electrophilic attack. The hydrogen of the primary amine will show a positive potential. |
| Global Reactivity Descriptors | Parameters like chemical hardness, softness, and electronegativity, derived from HOMO and LUMO energies, provide a quantitative measure of the molecule's overall reactivity. | These descriptors help in comparing the reactivity of this compound with other similar structures and in predicting its stability. |
These computational analyses provide a detailed picture of the molecule's electronic characteristics, which is fundamental for predicting its behavior in chemical reactions. For instance, the nucleophilic nature of the amine groups suggests they will be the primary sites of reaction with electrophiles.
Reaction Pathway Modeling for Synthetic Optimization
Computational modeling plays a significant role in optimizing the synthesis of this compound by exploring various reaction pathways. These models can predict the feasibility and efficiency of different synthetic routes, saving time and resources in the laboratory.
A common synthetic approach to similar pyrrolidine derivatives involves the reaction of a suitable ketone with pyrrolidine, often followed by reduction or other functional group transformations. For instance, the synthesis of related compounds has been achieved through the reaction of α-bromoketones with pyrrolidine. nih.gov Another general route involves the Friedel-Crafts acylation to form a ketone intermediate, which is then further functionalized. nih.gov
Modeling Different Synthetic Steps:
Transition State Theory: By calculating the energy of transition states for each step in a proposed synthesis, chemists can identify the rate-determining step and potential bottlenecks.
Solvent Effects: Computational models can also incorporate the effects of different solvents on the reaction pathway, aiding in the selection of the optimal reaction medium.
For the synthesis of this compound, modeling could be used to compare the efficiency of reductive amination of a corresponding ketone versus a multi-step sequence involving the introduction of the amine group at a different stage. This allows for the in silico screening of reaction conditions to identify those that are most likely to lead to high yields and purity.
Virtual Screening and De Novo Design Approaches
The scaffold of this compound, featuring a pyrrolidine ring, a primary amine, and a substituted aromatic group, makes it an interesting candidate for use in drug discovery through virtual screening and de novo design.
Virtual Screening:
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov If the this compound scaffold is identified as a potential pharmacophore, it can be used as a query to search for structurally similar compounds in vast chemical databases.
The process typically involves:
Defining the Pharmacophore: Key structural features of the scaffold, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, are defined.
Database Searching: Large compound libraries are computationally screened to find molecules that match the defined pharmacophore.
Molecular Docking: The identified "hits" are then docked into the active site of the target protein to predict their binding affinity and orientation. nih.gov
De Novo Design:
De novo design is a computational method for designing novel molecules from scratch. arxiv.org The this compound structure can serve as a starting point or a fragment for building new molecules with desired properties. mdpi.com Algorithms can add, remove, or modify functional groups on this scaffold to optimize its interaction with a biological target. arxiv.org This approach allows for the exploration of a much wider chemical space than is available in existing compound libraries.
By utilizing these computational approaches, researchers can efficiently explore the chemical space around the this compound scaffold to design and identify new molecules with potential therapeutic applications.
Emerging Applications and Future Research Directions
Role of the Chemical Compound as a Chemical Probe in Biological Systems
Currently, there is no specific published research detailing the use of 1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine as a chemical probe. A chemical probe is a highly selective small molecule used to study biological systems by interacting with a specific protein target. The development of this compound into a probe would require identifying a unique biological target, optimizing its binding affinity and selectivity, and demonstrating its utility in cellular or in vivo models to interrogate biological pathways.
Potential for Development in Pre-clinical Drug Discovery Leads
The pyrrolidine (B122466) scaffold is a common feature in many biologically active molecules, suggesting that this compound could serve as a foundational structure in drug discovery. For instance, different derivatives of pyrrolidin-3-amine have been investigated as antagonists for the Melanin-Concentrating Hormone receptor-1 (MCH-R1), indicating the therapeutic potential of this chemical class. Similarly, other complex amine derivatives are being explored as clinical candidates for various conditions, such as motilin receptor agonists for gastrointestinal disorders.
For this compound to be considered a preclinical lead, it would need to exhibit potent and selective activity in a relevant disease model. The initial steps would involve screening the compound against a panel of biological targets to identify potential therapeutic applications.
Integration with High-Throughput Screening and Automation
High-Throughput Screening (HTS) allows for the rapid testing of vast libraries of chemical compounds to identify "hits" with desired biological activity. While there is no evidence that this compound has been part of a major HTS campaign, its structure is amenable to inclusion in large chemical libraries. Automated synthesis and screening platforms could incorporate this molecule or its derivatives to explore a wide range of biological targets efficiently. The integration of HTS with advanced analytical techniques can accelerate the discovery of novel binders for therapeutic targets like oncogenic proteins.
Advanced Analytical Techniques for Characterization of Complex Biological Interactions
To understand how a compound like this compound interacts with biological systems, a suite of advanced analytical methods would be necessary. Techniques such as Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and various spectroscopic methods (FT-IR, NMR) are crucial for characterizing binding kinetics, affinity, and structural interactions with target proteins. For example, SPR can provide real-time data on the association and dissociation rates of a compound with its target, which is essential for lead optimization.
Exploration of Novel Therapeutic Areas (Pre-clinical)
The therapeutic potential of this compound is currently unexplored. Preclinical research would involve screening the compound against various targets implicated in different diseases. Analogs of the closely related compound pyrovalerone have been studied as inhibitors of dopamine (B1211576) and norepinephrine (B1679862) transporters, suggesting a potential role in neurological or psychiatric disorders. Other pyrrolidine derivatives have been investigated for their activity as MCH-R1 antagonists, relevant to metabolic disorders. A systematic investigation is required to determine if this compound has potential in oncology, infectious diseases, metabolic syndromes, or other areas.
Green Chemistry Approaches in Synthetic Development
Green chemistry principles aim to make chemical synthesis more environmentally friendly by reducing waste and using less hazardous substances. While specific green synthesis routes for this compound are not published, general green approaches for synthesizing pyrrolidines are well-documented. These methods include using water as a solvent, employing catalytic reactions to improve efficiency, and minimizing the use of protecting groups. For example, the synthesis of N-methylpyrrolidine has been successfully achieved in an aqueous medium using inexpensive and environmentally benign catalysts. Applying similar principles, such as reductive amination in green solvents or biocatalytic methods, could lead to a more sustainable manufacturing process for this compound.
Q & A
Synthetic Pathways and Optimization
Basic: What are the common synthetic routes for 1-[(4-Methylphenyl)methyl]pyrrolidin-3-amine, and how can reaction conditions be optimized? Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution reactions. For example, coupling a pyrrolidin-3-amine derivative with a 4-methylbenzyl halide under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound . Optimization includes adjusting solvent polarity (e.g., toluene vs. DMF), temperature (60–100°C), and catalyst selection (e.g., palladium for cross-coupling). Design of Experiments (DoE) methodologies, such as factorial designs, can systematically evaluate variables (e.g., reagent ratios, reaction time) to maximize yield and purity .
Structural Characterization
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound? Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the pyrrolidine ring, methylphenyl group, and amine proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally similar compounds .
Biological Activity Evaluation
Basic: What in vitro and in vivo models are appropriate for assessing its bioactivity? Methodological Answer:
- In Vitro : Cell-based assays (e.g., antiviral or cytotoxicity screens) using IC₅₀ values to quantify potency. For example, RNA/DNA virus inhibition assays (e.g., HIV, influenza) .
- In Vivo : Rodent models (e.g., mice) for pharmacokinetic studies (bioavailability, half-life) and efficacy in disease models (e.g., inflammation or CNS disorders) .
Structure-Activity Relationship (SAR) Studies
Advanced: How can researchers design SAR studies to evaluate substituent effects on bioactivity? Methodological Answer:
- Substituent Variation : Introduce substituents at the pyrrolidine nitrogen or methylphenyl group (e.g., halogens, alkyl chains) to assess impacts on lipophilicity and target binding .
- Bioisosteric Replacement : Replace the methyl group with trifluoromethyl or methoxy to modulate electronic effects .
- Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., LogP, polar surface area) with activity .
Resolving Data Contradictions
Advanced: How to address discrepancies in bioactivity data across studies? Methodological Answer:
- Crystallographic Validation : Confirm compound identity and purity via single-crystal X-ray diffraction to rule out structural misassignment .
- Computational Docking : Use molecular dynamics simulations to assess binding mode consistency across experimental conditions .
- Meta-Analysis : Statistically aggregate data from multiple studies, accounting for variables like cell line heterogeneity or assay protocols .
Computational-Experimental Integration
Advanced: What strategies integrate computational modeling with experimental synthesis? Methodological Answer:
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict feasible reaction pathways and intermediates .
- Virtual Screening : Dock derivative libraries against target proteins (e.g., viral proteases) to prioritize synthesis candidates .
- Machine Learning : Train models on historical reaction data to predict optimal conditions (e.g., solvents, catalysts) .
Scale-Up Challenges
Advanced: What are critical considerations when transitioning from lab-scale to pilot-scale synthesis? Methodological Answer:
- Process Control : Monitor parameters like exothermicity and mixing efficiency to prevent side reactions .
- Purification : Optimize column chromatography or crystallization for high-throughput recovery .
- Regulatory Compliance : Ensure intermediates meet purity standards (e.g., >95% by HPLC) for preclinical testing .
Stability and Storage
Basic: What storage conditions preserve the compound’s integrity? Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation .
- Solubility : Lyophilize as a hydrochloride salt for long-term stability in aqueous environments .
Target Identification Strategies
Advanced: How to identify biological targets for mechanistic studies? Methodological Answer:
- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
- Transcriptomic Profiling : Compare gene expression changes in treated vs. untreated cells to infer pathways .
- Kinase Screening Panels : Test inhibition against a library of kinases or GPCRs to pinpoint targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
